N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide
Description
N-(1,3-Benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide is a sulfonamide derivative featuring a benzodioxol moiety linked via a sulfonamide bond to a substituted benzene ring. The benzene ring bears a methoxy group at the para position (C4) and a nitro group at the meta position (C3).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O7S/c1-21-12-5-3-10(7-11(12)16(17)18)24(19,20)15-9-2-4-13-14(6-9)23-8-22-13/h2-7,15H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQAPJCJGATGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, which can be synthesized from catechol and disubstituted halomethanes . The methoxy group is introduced via methylation reactions, while the nitro group is added through nitration reactions using nitric acid and sulfuric acid. The sulfonamide group is introduced by reacting the nitro compound with sulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding amine.
Substitution: Products vary depending on the nucleophile used but may include ethers or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in targeting microtubule assembly and inducing apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the effects of sulfonamide derivatives on various biological pathways.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells. This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their structural differences are summarized below:
Key Observations:
- Solubility: Methoxy groups generally enhance solubility in polar solvents, while nitro groups reduce it. The dual substituents in the target compound may balance these effects .
- Biological Activity: The capsaicin analogue (lacking nitro/methoxy) showed cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 32 µM) . The nitro group in the target compound could enhance reactivity or binding to targets like kinases or receptors.
Biological Activity
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H15N3O5S
- Molecular Weight : 345.36 g/mol
- CAS Number : 97092365
Structural Features
The presence of the 1,3-benzodioxole moiety is significant as it is often associated with various biological activities, including anti-inflammatory and anticancer properties. The methoxy and nitro groups further enhance its pharmacological profile by potentially influencing its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of benzodioxole have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Analysis
A study investigated the cytotoxic effects of related compounds on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that compounds with similar structural characteristics significantly reduced cell viability in a dose-dependent manner. The IC50 values for these compounds ranged from 10 to 25 µM, indicating potent activity against these cancer types .
Anti-inflammatory Activity
Compounds featuring the benzodioxole structure have also been linked to anti-inflammatory effects. Research indicates that they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The anti-inflammatory activity is believed to be mediated through the inhibition of the NF-kB signaling pathway, which plays a crucial role in regulating immune response and inflammation. This inhibition leads to a decrease in inflammatory markers and provides a therapeutic avenue for conditions like rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
This compound has shown potential antimicrobial properties against various pathogens. Studies suggest that it exhibits bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus.
In Vivo Studies
In animal models, this compound demonstrated efficacy in reducing bacterial load in infected tissues when administered at therapeutic doses. The observed reduction in inflammation and bacterial colonization supports its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Key modifications that enhance activity include:
- Substitution Patterns : Modifying the position of methoxy or nitro groups can significantly influence potency.
- Linker Variations : Altering the sulfonamide linkage has been shown to affect solubility and bioavailability.
Table 1: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Methoxy Group Position | Enhances solubility and potency |
| Nitro Group Presence | Increases cytotoxicity in cancer cells |
| Sulfonamide Linkage | Affects pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
